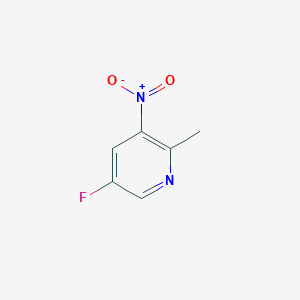

5-Fluoro-2-methyl-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3- in water, 3-nitropyridine is obtained .Molecular Structure Analysis

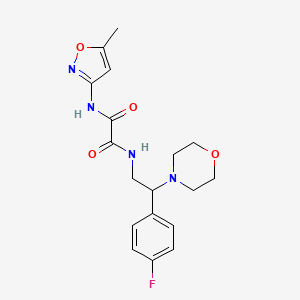

The molecular structure of 5-Fluoro-2-methyl-3-nitropyridine is represented by the formula C6H5FN2O2 . The exact structure can be represented by the InChI code: 1S/C6H5FN2O2/c1-4-2-5 (9 (10)11)6 (7)8-3-4/h2-3H,1H3 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-methyl-3-nitropyridine is 156.11 g/mol . The compound has a topological polar surface area of 58.7 Ų . The exact mass and monoisotopic mass are 156.03350557 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

Research by Hand & Baker (1989) and Kuduk et al. (2005) demonstrates the utility of fluoropyridines in organic synthesis. These compounds are used in the preparation of various organic molecules, including fluorinated pyridines, which have significant applications in pharmaceuticals and agrochemicals.

Molecular Devices and Fluorophores

A study by Derosa et al. (2003) and Kopchuk et al. (2020) explored the use of fluorinated pyridines in the development of molecular devices and fluorophores. These compounds show promise in applications like light-emitting diodes (LEDs) and sensors due to their unique photophysical properties.

Anticancer Drug Development

Research by Pratt et al. (2005) and Malet-Martino & Martino (2002) investigates the role of fluoropyridines in the field of anticancer drug development. Fluorinated compounds are often key components in the synthesis of anticancer drugs, contributing to the efficacy and potency of these treatments.

Materials Science and Nanotechnology

Studies like those by Agasti et al. (2009) highlight the application of fluoropyridines in materials science, particularly in the development of nanotechnology-based drug delivery systems. These systems can be used to transport and release drugs in a controlled manner, enhancing the effectiveness of treatments.

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It is involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

Its use in suzuki–miyaura coupling contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of 5-Fluoro-2-methyl-3-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in requires an inert atmosphere .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-2-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYWLHUMRSTCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-3-nitropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)

![2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate](/img/structure/B2941692.png)

![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)

![N-[[4-(Dimethylamino)phenyl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2941700.png)

![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)